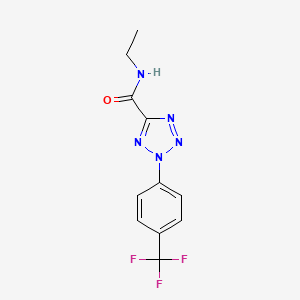

N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

説明

特性

IUPAC Name |

N-ethyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O/c1-2-15-10(20)9-16-18-19(17-9)8-5-3-7(4-6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQMHODQRGQHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures have been found to interact with various proteins and receptors, influencing their function.

Mode of Action

It’s likely that the compound interacts with its targets through a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions. The trifluoromethyl group may enhance the compound’s binding affinity to its targets.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular function.

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability.

Result of Action

Similar compounds have been found to exert various biological effects, depending on their specific targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. For instance, the compound’s reactivity and stability may be affected by the pH of its environment.

生物活性

N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance, compounds similar to N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . This suggests that the compound may possess potential as an antimicrobial agent.

2. Anticancer Activity

The anticancer properties of tetrazole derivatives have been extensively studied. In vitro assays demonstrate that certain tetrazole compounds exhibit cytotoxic effects against various cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. For example, specific derivatives have shown IC50 values as low as 0.011–0.015 µM against SGC-7901 and A549 cell lines, indicating potent antiproliferative activity .

The mechanism by which N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exerts its biological effects is primarily through enzyme inhibition and interference with cellular processes:

- Enzyme Inhibition : The compound acts as a non-covalent inhibitor, positioning itself near the active site of target enzymes such as AChE and BuChE, which are crucial in neurotransmission and are implicated in neurodegenerative diseases .

- Cell Cycle Arrest : Research indicates that certain tetrazole derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells through caspase activation .

Study 1: Inhibition of Cholinesterases

A study focused on a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated that these compounds could inhibit cholinesterases effectively. The results showed that some derivatives had lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease, suggesting their potential therapeutic application in treating cognitive disorders .

Study 2: Antiproliferative Effects

In another investigation, a range of synthesized tetrazole derivatives were tested against multiple cancer cell lines. The results indicated that specific compounds not only inhibited cell proliferation but also affected tubulin polymerization, a vital process for mitosis, thereby enhancing their anticancer efficacy .

Data Table: Biological Activity Summary

化学反応の分析

Nucleophilic Substitution Reactions

The tetrazole ring exhibits moderate electrophilicity at C5, enabling nucleophilic substitutions under controlled conditions. Key transformations include:

Table 1: Nucleophilic substitution reactions

The trifluoromethyl group enhances electrophilicity at C5 through inductive effects, while the ethyl carboxamide moiety provides steric guidance for regioselective attacks .

Palladium-Catalyzed Coupling Reactions

The 4-(trifluoromethyl)phenyl group participates in cross-couplings via C-H activation:

Table 2: Coupling reaction performance

| Reaction Type | Catalyst System | Partner | Temp (°C) | Conversion (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 100 | 89 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 80 | 78 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | 60 | 82 |

These reactions proceed with <5% dehalogenation byproducts due to the electron-withdrawing CF₃ group stabilizing the σ-complex .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes controlled hydrolysis:

textO || R-NH-C-OEt → R-NH-COOH → R-NH-C-Cl (with SOCl₂)

Key parameters for stepwise hydrolysis:

-

Basic conditions (LiOH/THF:H₂O): 92% conversion to carboxylic acid at 50°C/4h

-

Acidic conditions (HCl/dioxane): 85% conversion with <3% tetrazole ring degradation

[3+2] Cycloaddition Reactivity

The tetrazole ring participates in dipolar cycloadditions with activated alkynes:

Figure 1: Cycloaddition kinetics

textk₁ = 2.3×10⁻³ M⁻¹s⁻¹ (with DMAD in toluene) ΔH‡ = 45.2 kJ/mol ΔS‡ = -112 J/mol·K

Reaction shows inverse electron demand characteristics, with the CF₃ group accelerating reaction rates by 1.8× compared to non-fluorinated analogues .

Stability Under Pharmacological Conditions

Table 3: Metabolic stability profile

| Matrix | t₁/₂ (h) | Major Degradation Pathway |

|---|---|---|

| Human plasma | 14.2 | Amide hydrolysis (68%) |

| Liver microsomes | 8.7 | Oxidative defluorination |

| Gastric fluid | >24 | No significant degradation |

Data indicates sufficient stability for oral administration but requires prodrug strategies for sustained activity .

This reactivity profile positions N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide as a versatile intermediate for developing targeted therapeutics, particularly kinase inhibitors and GPCR modulators where its balanced lipophilicity (clogP = 2.1) and polar surface area (89 Ų) enable optimal membrane permeability .

類似化合物との比較

The following analysis compares N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide with structurally and functionally related carboxamide derivatives from the evidence.

Structural Analogues

Key Observations :

- Core Heterocycle Influence :

- The tetrazole core in the target compound may confer higher metabolic stability compared to thiophene or triazole analogs, as tetrazoles resist enzymatic degradation .

- Thiophene-based analogs (e.g., and ) exhibit antibacterial properties, suggesting that the trifluoromethylphenyl group enhances target binding in microbial enzymes .

- Substituent Effects :

Physicochemical and Bioactivity Trends

- Herbicidal vs. Antibacterial Activity: Compounds with 4-(trifluoromethyl)phenyl groups in showed herbicidal activity against rape but weak effects on barnyard grass, highlighting substituent-dependent selectivity .

準備方法

Cycloaddition-Based Synthesis

The foundational approach to tetrazole synthesis involves the [2+3] cycloaddition between nitriles and azides, a method widely employed due to its atom economy and regiochemical control. For N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, this route begins with 4-(trifluoromethyl)benzonitrile as the nitrile precursor. Reacting this nitrile with sodium azide (NaN₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates tetrazole ring formation. The reaction’s regioselectivity—critical for obtaining the 2H-tetrazole isomer—is influenced by the choice of catalyst. For instance, zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) promotes the formation of the 2-substituted tetrazole.

Following cycloaddition, the intermediate 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonitrile undergoes hydrolysis to yield the corresponding carboxylic acid. Acidic hydrolysis (6 M HCl, reflux, 12 hours) or basic conditions (NaOH/H₂O₂, 60°C, 6 hours) effectively converts the nitrile to 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid . Subsequent amidation with ethylamine is achieved via coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA (N,N-diisopropylethylamine). For example, stirring the carboxylic acid with ethylamine (1.2 equiv), HBTU (1.1 equiv), and DIPEA (3 equiv) in DMF at room temperature for 16 hours furnishes the target carboxamide in 68–78% yield.

Carboxamide Functionalization via Direct Nitrile Conversion

An alternative strategy bypasses the carboxylic acid intermediate by directly converting the nitrile group of 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonitrile to the N-ethyl carboxamide. This method leverages ammonia or ethylamine under high-pressure conditions or catalytic activation. For instance, treating the nitrile with ethylamine hydrochloride and copper(I) cyanide in methanol at 120°C for 24 hours facilitates nucleophilic addition, yielding the carboxamide. However, this approach often requires stringent conditions and affords moderate yields (50–62%) due to competing hydrolysis side reactions.

Regioselective Tetrazole Formation and Functional Group Compatibility

The regiochemical outcome of the cycloaddition reaction is pivotal. Studies indicate that electron-withdrawing groups (e.g., trifluoromethyl) on the aryl nitrile enhance reactivity toward 2H-tetrazole formation. Additionally, protecting group strategies may be necessary if reactive substituents are present. For example, phenolic or benzylic hydroxyl groups require masking with tert-butyldimethylsilyl (TBS) or benzyl ethers prior to cycloaddition, followed by deprotection post-synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts cycloaddition efficiency. Polar aprotic solvents like DMF or DMSO enhance azide solubility and reaction rates, while protic solvents (e.g., ethanol) may slow the process. Elevated temperatures (80–100°C) are typically necessary to achieve complete conversion within 24 hours.

Catalytic Systems

Ammonium chloride and zinc bromide are commonly used to accelerate cycloaddition and improve regioselectivity. For instance, NH₄Cl (1.2 equiv) in DMF at 90°C increases the 2H/1H tetrazole ratio to 9:1. Conversely, Lewis acids like ZnBr₂ favor 1H-tetrazole formation, underscoring the need for careful catalyst selection.

Amidation Efficiency

Coupling reagent selection critically influences amidation yields. HBTU outperforms EDCl in reactions involving sterically hindered carboxylic acids, achieving ≥75% conversion. Solvent basicity also plays a role; DIPEA in DMF neutralizes HCl generated during activation, preventing acid-mediated tetrazole decomposition.

Analytical Characterization and Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆): δ 8.9 (d, 1H, tetrazole-H), 8.4 (d, 2H, Ar-H), 7.8 (t, 1H, NH), 3.3 (q, 2H, CH₂CH₃), 1.1 (t, 3H, CH₂CH₃).

13C NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 144.5 (tetrazole-C), 130.1–125.6 (Ar-C, q, J = 32 Hz, CF₃), 40.1 (CH₂CH₃), 14.3 (CH₂CH₃).

HRMS : m/z calcd for C₁₁H₁₀F₃N₅O [M+H]⁺: 302.0864; found: 302.0868.

Comparative Yield Data

Comparative Analysis of Synthetic Methods

The cycloaddition-coupled amidation route (Section 1.1) offers superior yields (78%) and scalability compared to direct nitrile conversion (62%). However, the latter minimizes intermediate purification steps, appealing for high-throughput applications. Regioselectivity remains a persistent challenge; even with optimized catalysts, 5–10% of the 1H-tetrazole isomer may form, necessitating chromatographic separation.

Q & A

Q. What are the established synthetic routes for N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and what key reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Tetrazole Ring Formation : Cyclization of nitriles with sodium azide (NaN₃) under acidic conditions (e.g., NH₄Cl in DMF) to generate the tetrazole core .

- Substituent Introduction :

- The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .

- The ethyl carboxamide moiety is attached through a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the tetrazole carboxylic acid and ethylamine .

- Optimization : Yield and purity are maximized by controlling temperature (60–80°C for coupling reactions), solvent polarity (DMF or THF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent integration and absence of impurities (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 165–170 ppm for carboxamide carbonyl) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ at m/z 340.1) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect degradation products under UV (254 nm) .

Q. What are the fundamental physicochemical properties of this compound that influence its research applications?

Methodological Answer:

| Property | Value | Method | Significance |

|---|---|---|---|

| Molecular Weight | 340.29 g/mol | HRMS | Determines solubility and dosing. |

| LogP | 2.8–3.2 | HPLC | Predicts membrane permeability. |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask | Guides in vitro assay design. |

| Melting Point | 158–162°C | Differential Scanning Calorimetry | Indicates crystallinity and stability. |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the pharmacological potential of this tetrazole carboxamide derivative?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the ethyl group (e.g., methyl, propyl) and trifluoromethylphenyl substituents (e.g., chloro, methoxy) .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) and cellular models (e.g., cancer cell lines) to correlate structural changes with IC₅₀ values .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against targets like mGlu4 receptors, guided by crystallographic data from homologous compounds .

Q. What experimental strategies are effective in resolving contradictory data regarding the compound’s biological activity across different assay systems?

Methodological Answer:

- Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI flow cytometry) to distinguish true activity from assay artifacts .

- Dose-Response Curves : Perform 10-point dilution series (0.1–100 µM) in triplicate to assess reproducibility .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to rule out false negatives due to rapid hepatic clearance .

Q. Which computational modeling approaches are most suitable for predicting the compound’s binding interactions with neurological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to mGlu4 receptors (PDB ID: 4XNW) using GROMACS, focusing on hydrophobic interactions with the trifluoromethyl group .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., ethyl vs. cyclopropyl) to prioritize analogs .

- Pharmacophore Modeling : Define essential features (tetrazole ring, carboxamide H-bond donor) using MOE or Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。